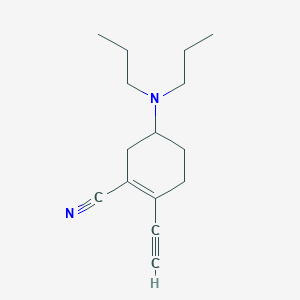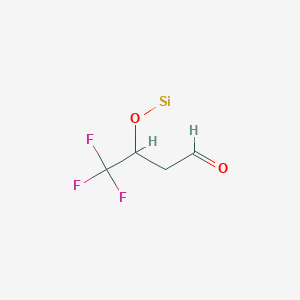
1,11-Diphenyltetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Diphenyltetracene is an organic compound belonging to the tetracene family, characterized by its extended conjugated system.
Métodos De Preparación
1,11-Diphenyltetracene can be synthesized through various methods. One common synthetic route involves the treatment of 2,3-dibromonaphthalene with 1,3-diphenylisobenzofuran in the presence of n-butyllithium, followed by reduction with zinc dust in acetic acid . The reaction conditions typically involve refluxing in acetic acid and purification by column chromatography. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,11-Diphenyltetracene undergoes several types of chemical reactions, including:
Oxidation: It can react with singlet oxygen to form endoperoxides.
Cycloaddition: It can undergo cycloaddition reactions with dieneophiles, forming various adducts.
Photooxidation: The compound is susceptible to photooxidation, leading to the formation of endoperoxides.
Common reagents used in these reactions include singlet oxygen, dieneophiles, and various oxidizing agents. The major products formed from these reactions are typically endoperoxides and cycloaddition adducts.
Aplicaciones Científicas De Investigación
1,11-Diphenyltetracene has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting devices due to its excellent charge transport properties.
Biological Imaging: Its photophysical properties make it suitable for use in biological imaging and sensing applications.
Chemiluminescence: It is employed in chemiluminescent devices such as glowsticks.
Mecanismo De Acción
The mechanism by which 1,11-Diphenyltetracene exerts its effects involves its extended conjugated system, which allows for efficient absorption and emission of light. The compound’s molecular targets include various photonic and electronic systems, where it participates in processes such as charge transport and photon upconversion .
Comparación Con Compuestos Similares
1,11-Diphenyltetracene can be compared with other similar compounds such as:
Rubrene (5,6,11,12-tetraphenyltetracene): Known for its high charge-carrier mobility and use in organic electronics.
5,12-Diphenyltetracene: Similar in structure but differs in the position of phenyl groups, affecting its photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its photophysical behavior and makes it suitable for specialized applications in organic electronics and photonics.
Propiedades
Número CAS |
927669-50-9 |
|---|---|
Fórmula molecular |
C30H20 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1,11-diphenyltetracene |
InChI |
InChI=1S/C30H20/c1-3-10-21(11-4-1)26-17-9-15-24-19-25-18-23-14-7-8-16-27(23)30(29(25)20-28(24)26)22-12-5-2-6-13-22/h1-20H |
Clave InChI |
JJPWQCZMQWREKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=CC4=CC5=CC=CC=C5C(=C4C=C32)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)


silane](/img/structure/B14185967.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)



![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)

